Cas no 13209-41-1 (Vamorolone)

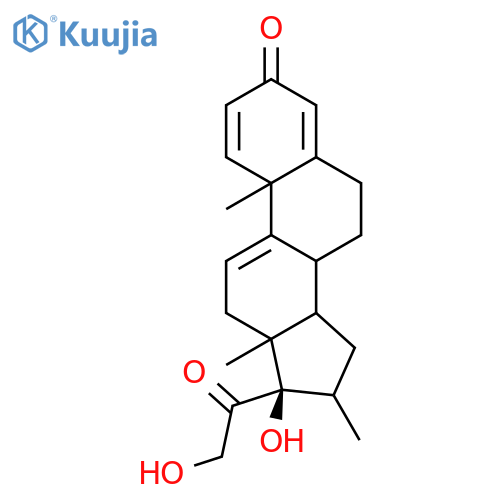

Vamorolone structure

商品名:Vamorolone

CAS番号:13209-41-1

MF:C22H28O4

メガワット:356.455327033997

CID:215096

Vamorolone 化学的及び物理的性質

名前と識別子

-

- Pregna-1,4,9(11)-triene-3,20-dione,17,21-dihydroxy-16-methyl-, (16a)-

- 16α-Methyl-9,11-dehydro Prednisolone

- 17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione

- 16α-Methyl-9,11-dehy

- (8S,10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

- Dexamethasone impurity E

- (16α)-17,21-Dihydroxy-16-Methylpregna-1,4,9(11)-triene-3,20-dione

- 17.alpha.,21-Dihydroxy-16.alpha.-methylpregna-1,4,9(11)-triene-3,20-dione

- Vamorolone

-

- インチ: InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13?,16?,18?,20?,21?,22-/m0/s1

- InChIKey: ZYTXTXAMMDTYDQ-LXKQWSSSSA-N

- ほほえんだ: OCC([C@]1(C(C)CC2C3CCC4=CC(C=CC4(C)C3=CCC12C)=O)O)=O

計算された属性

- せいみつぶんしりょう: 356.19900

じっけんとくせい

- PSA: 74.60000

- LogP: 2.75290

Vamorolone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1252160-5mg |

17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione |

13209-41-1 | 99% | 5mg |

$305 | 2023-05-17 | |

| ChemScence | CS-0030515-5mg |

Vamorolone |

13209-41-1 | 99.12% | 5mg |

$110.0 | 2021-09-02 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17217-10mg |

Vamorolone |

13209-41-1 | 98.04% | 10mg |

¥ 1177 | 2023-09-07 | |

| ChemScence | CS-0030515-10mg |

Vamorolone |

13209-41-1 | 99.12% | 10mg |

$150.0 | 2021-09-02 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17217-200 mg |

Vamorolone |

13209-41-1 | 98.04% | 200mg |

¥8972.00 | 2022-04-26 | |

| TRC | M295300-1mg |

16a-Methyl-9,11-dehydro Prednisolone |

13209-41-1 | 1mg |

$ 136.00 | 2023-04-15 | ||

| TRC | M295300-25mg |

16a-Methyl-9,11-dehydro Prednisolone |

13209-41-1 | 25mg |

$ 1166.00 | 2023-09-07 | ||

| MedChemExpress | HY-109017-5mg |

Vamorolone |

13209-41-1 | 99.10% | 5mg |

¥580 | 2024-07-19 | |

| MedChemExpress | HY-109017-10mg |

Vamorolone |

13209-41-1 | 99.10% | 10mg |

¥920 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T17217-100mg |

Vamorolone |

13209-41-1 | 98.04% | 100mg |

¥ 4566 | 2023-09-07 |

Vamorolone 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

推奨される供給者

Amadis Chemical Company Limited

(CAS:13209-41-1)Vamorolone

清らかである:99%/99%/99%/99%

はかる:25mg/50mg/100mg/200mg

価格 ($):174.0/273.0/411.0/588.0

atkchemica

(CAS:13209-41-1)Vamorolone

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ